Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-4-14-6-2-3-11-8(10)7(5)6/h2-4H,1H3,(H2,10,11) |
InChI Key |
UMDZOCNUOHNFKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C(=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Nitro to Amine Reduction
A classical approach involves nitration at position 4 followed by reduction. Treatment of methyl thieno[3,2-c]pyridine-3-carboxylate with fuming HNO₃ at 0°C introduces the nitro group, which is reduced using H₂/Pd-C in ethanol (85% yield) or Fe/HCl (78% yield). This method’s limitation lies in the harsh nitration conditions, which can lead to byproducts from ring sulfonation.
Esterification Techniques
The methyl ester group is typically introduced early via Fischer esterification or nucleophilic substitution. In optimized protocols, thieno[3,2-c]pyridine-3-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is treated with methanol in the presence of triethylamine (90–94% yield). Alternative methods employ dimethyl sulfate under basic conditions, though this risks O-methylation of the amino group if protection is inadequate.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient thienopyridines undergo SNAr at position 4 when activated by electron-withdrawing groups. Methyl 4-fluorothieno[3,2-c]pyridine-3-carboxylate reacts with aqueous ammonia in DMSO at 150°C, achieving 68% conversion to the 4-amino product. Fluorine’s superior leaving-group ability compared to chlorine or bromine makes this route particularly efficient, though substrate preparation requires careful control of fluorination conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Cyano-4-methylpyridine | S₈, morpholine, 120°C | 65–78 | Scalable, fewer purification steps | Requires toxic sulfur reagents |
| Suzuki-Buchwald | 4-Bromo derivative | Pd(dppf)Cl₂, HMDS, Cs₂CO₃ | 72 | High regioselectivity | Costly catalysts |
| Nitro Reduction | 4-Nitro derivative | H₂/Pd-C, ethanol, 50 psi | 85 | Well-established protocol | Multiple steps |
| SNAr | 4-Fluoro derivative | NH₃, DMSO, 150°C | 68 | Direct amination | High-temperature requirements |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Reagents like bromonitrobenzenes are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
1. Antitumor Activity
Recent studies have highlighted the potential of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate derivatives in cancer treatment. For instance, compounds derived from this structure have demonstrated antitumor effects against triple-negative breast cancer cell lines. In vitro assays showed that certain derivatives significantly reduced cell proliferation and induced apoptosis in these cancer cells, suggesting their potential as therapeutic agents in oncology .
2. Neurological Disorders
The compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance efficacy against conditions such as Alzheimer's disease and Parkinson's disease .
3. Inhibition of Kinase Activity
this compound has been investigated for its ability to inhibit the IκB kinase complex, which plays a crucial role in inflammatory responses and cancer progression. This inhibition could lead to new treatments for autoimmune diseases and various cancers .
Biochemical Research
1. Enzyme Interaction Studies
This compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding cellular processes and identifying potential therapeutic targets .
2. Mechanistic Studies
Research has shown that this compound can induce apoptosis through caspase activation pathways in cancer cell lines. Such mechanistic insights are critical for developing targeted therapies .
Material Science
1. Organic Semiconductors
In material science, this compound is explored for its properties as an organic semiconductor. These materials are essential for advancing electronic devices and renewable energy technologies .
2. Development of Novel Materials
The compound's unique structural features allow it to be incorporated into new materials with specific electronic properties, making it a candidate for applications in flexible electronics and solar cells .
Agricultural Chemistry
1. Agrochemical Formulations
this compound is also being studied for its potential use in formulating agrochemicals that improve crop resilience and yield. This application addresses challenges related to food security and sustainable agriculture practices .
Analytical Chemistry
1. Chromatographic Standards
In analytical chemistry, this compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures. Its stability and reactivity make it suitable for various analytical applications .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical | Antitumor agents, neurological disorder treatments | Significant reduction in tumor cell proliferation |
| Biochemical Research | Enzyme interaction studies | Induces apoptosis via caspase pathways |
| Material Science | Organic semiconductors | Potential for flexible electronics |
| Agricultural Chemistry | Agrochemical formulations | Improves crop resilience |
| Analytical Chemistry | Standards in chromatographic techniques | Aids in quantification of complex mixtures |
Case Studies
- Antitumor Efficacy : A study evaluated several methyl 4-aminothieno[3,2-c]pyridine derivatives against MDA-MB-231 breast cancer cells, revealing promising antiproliferative effects and low toxicity towards non-tumorigenic cells .
- Enzyme Inhibition : Research demonstrated that specific derivatives could inhibit the IκB kinase activity, potentially leading to new treatments for inflammatory diseases .
- Material Development : Investigations into the use of this compound as an organic semiconductor have shown its effectiveness in enhancing electronic properties required for advanced material applications .
Mechanism of Action
The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-c]pyridine Derivatives
- Methyl 6,8-Diarylthieno[3,2-c]quinoline-2-carboxylates (): These derivatives, synthesized via Suzuki-Miyaura cross-coupling, exhibit dose- and time-dependent cytotoxicity against MCF-7 breast cancer cells (LC50 values comparable to nocodazole).
- Synthetic Accessibility: The target compound’s synthesis (via cyclization of bromothiophene precursors) is less complex than the multi-step cross-coupling required for thienoquinolines, favoring scalability .
Pyrano[3,2-c]pyridine Derivatives ()
Key analogs include:
- Structural Differences : The target compound lacks the pyran oxygen ring present in these analogs, reducing polarity but increasing aromaticity. This may lower solubility but improve metabolic stability.
- Melting Points : The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 3j, 3s) exhibit higher melting points (>230°C) due to strong intermolecular interactions, suggesting similar behavior for the nitro-free target compound .
Thieno[2,3-b]pyridine Derivatives ()
- 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 24): This analog, with a [2,3-b] ring fusion, shows distinct electronic properties due to altered π-conjugation. Its synthesis involves HBTU-mediated coupling, contrasting with the cyclization methods for the target compound .
- Bioactivity: No cytotoxicity data are provided, but the [2,3-b] isomer’s planar structure may favor kinase inhibition, a trait less explored in [3,2-c] systems .
Pyrrolo[3,2-c]pyridine Derivatives ()
- Tert-butylpyridine[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate (Compound 3): This compound binds potently to BzR/GABAergic receptors (Ki < 100 nM), highlighting the pharmacological relevance of fused pyrrolopyridines. The target compound’s amino and carboxylate groups may similarly modulate receptor affinity but require empirical validation .
Biological Activity
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer research.
Chemical Structure and Synthesis
This compound features a thieno-pyridine core that allows for various substitutions, enhancing its pharmacological potential. The synthesis typically involves the reaction of 4-aminothieno[3,2-c]pyridine with methyl chloroformate or similar reagents to introduce the methyl ester functionality.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It has been shown to alter the cell cycle distribution by increasing the G0/G1 phase population while decreasing cells in the S phase, indicating a block in progression towards DNA synthesis .
- Induction of Apoptosis : Flow cytometry studies demonstrate that treatment with this compound significantly raises the percentage of apoptotic cells. For instance, one study reported an increase from 6.5% to 36.6% apoptotic cells upon treatment with this compound .
Antitumor Effects
Numerous studies have highlighted the antitumor potential of this compound:
- Cell Line Studies : The compound exhibits growth inhibitory effects against various cancer cell lines including MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer). The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be as low as 1.30–1.63 µM across these lines, indicating potent activity .
- In Vivo Models : In chick chorioallantoic membrane (CAM) models, this compound reduced tumor size significantly, further supporting its potential as an anticancer agent .
Comparison with Related Compounds
This compound shows distinct biological activities compared to other thieno-pyridine derivatives:
| Compound Type | GI50 (µM) | Notes |
|---|---|---|
| This compound | 1.30–1.63 | Potent against multiple cancer lines |
| Thienopyrimidine derivatives | >20 | Generally less potent |
| Other thieno[3,2-b]pyridine derivatives | Varies | Activity depends on substitution pattern |
Case Study 1: MCF-7 Cell Line
In a study evaluating the effects on the MCF-7 breast cancer cell line, this compound resulted in significant apoptosis induction and cell cycle arrest at lower concentrations compared to control treatments.
Case Study 2: NCI-H460 Cell Line
Further analysis on NCI-H460 cells revealed that treatment with this compound not only inhibited proliferation but also triggered apoptotic pathways as indicated by increased sub-G1 populations during flow cytometric analysis.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at C3, amino at C4) and assess tautomerism.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak).
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .
How can conflicting spectroscopic data for derivatives be resolved?
Advanced Research Question
Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with X-ray crystallography, as done for a related methyl carboxylate derivative, where hydrogen bonding (O–H···O) clarified conformational stability . For IR, compare experimental carbonyl stretches (1680–1700 cm⁻¹) with computational simulations .
What biological targets are plausible for this compound?
Advanced Research Question
Structurally similar thienopyridines inhibit kinases (e.g., Tropomyosin receptor kinases) by binding to ATP pockets. Design in vitro assays to test inhibition of TRKA/B/C isoforms, monitoring downstream pathways (PI3K/Akt, Ras/Erk). Prior studies on pyrazolopyridines suggest IC₅₀ values in the nanomolar range could be achievable with optimized substituents .
How can reaction yields be optimized during synthesis?
Advanced Research Question
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the amino group.
- Workup Optimization : Use gradient pH adjustments during extraction to isolate the product from unreacted precursors, as seen in clopidogrel intermediate syntheses .
How does the amino group’s electronic environment influence reactivity?
Advanced Research Question
The electron-donating amino group activates the thienopyridine core toward electrophilic substitution (e.g., bromination at C5 or C6). Computational studies (DFT) can map electron density distribution. Experimentally, compare reaction rates of this compound with its nitro or acetylated analogs in coupling reactions .
What crystallization strategies improve crystal quality for XRD?
Basic Research Question
Slow evaporation from ethanol/hexane mixtures (1:1 v/v) at 4°C promotes single-crystal growth. For hemisolvates (e.g., n-hexane inclusion), optimize solvent ratios to stabilize lattice packing. Crystals should be >0.3 mm in size for reliable diffraction data .
How to address low yields in esterification steps?
Basic Research Question
Ensure anhydrous conditions to prevent hydrolysis of the methyl ester. Use Dean-Stark traps for azeotropic removal of water in refluxing toluene. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quench before side reactions (e.g., over-oxidation) dominate .
What safety precautions are essential when handling this compound?
Basic Research Question
While specific toxicity data are limited, assume acute toxicity (H302/H312) based on structurally similar pyridines. Use PPE (gloves, goggles) and work in a fume hood. Refer to safety data sheets (SDS) of analogous compounds (e.g., Ethyl 2-amino-thienopyridine carboxylates) for spill management and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
